Cas no 941988-69-8 (2-({1-(2-methoxyethyl)-1H-indol-3-ylcarbamoyl}amino)benzamide)

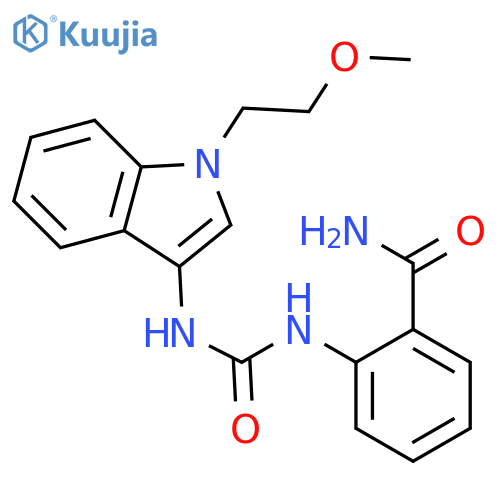

941988-69-8 structure

商品名:2-({1-(2-methoxyethyl)-1H-indol-3-ylcarbamoyl}amino)benzamide

CAS番号:941988-69-8

MF:C19H20N4O3

メガワット:352.387104034424

CID:5502932

2-({1-(2-methoxyethyl)-1H-indol-3-ylcarbamoyl}amino)benzamide 化学的及び物理的性質

名前と識別子

-

- 2-[[1-(2-methoxyethyl)indol-3-yl]carbamoylamino]benzamide

- 2-({1-(2-methoxyethyl)-1H-indol-3-ylcarbamoyl}amino)benzamide

-

- インチ: 1S/C19H20N4O3/c1-26-11-10-23-12-16(13-6-3-5-9-17(13)23)22-19(25)21-15-8-4-2-7-14(15)18(20)24/h2-9,12H,10-11H2,1H3,(H2,20,24)(H2,21,22,25)

- InChIKey: QNJSKGFDFDTPRV-UHFFFAOYSA-N

- ほほえんだ: C(N)(=O)C1=CC=CC=C1NC(=O)NC1C2=C(N(CCOC)C=1)C=CC=C2

2-({1-(2-methoxyethyl)-1H-indol-3-ylcarbamoyl}amino)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2740-0815-1mg |

2-({[1-(2-methoxyethyl)-1H-indol-3-yl]carbamoyl}amino)benzamide |

941988-69-8 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2740-0815-50mg |

2-({[1-(2-methoxyethyl)-1H-indol-3-yl]carbamoyl}amino)benzamide |

941988-69-8 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2740-0815-30mg |

2-({[1-(2-methoxyethyl)-1H-indol-3-yl]carbamoyl}amino)benzamide |

941988-69-8 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2740-0815-15mg |

2-({[1-(2-methoxyethyl)-1H-indol-3-yl]carbamoyl}amino)benzamide |

941988-69-8 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2740-0815-20mg |

2-({[1-(2-methoxyethyl)-1H-indol-3-yl]carbamoyl}amino)benzamide |

941988-69-8 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2740-0815-4mg |

2-({[1-(2-methoxyethyl)-1H-indol-3-yl]carbamoyl}amino)benzamide |

941988-69-8 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2740-0815-10mg |

2-({[1-(2-methoxyethyl)-1H-indol-3-yl]carbamoyl}amino)benzamide |

941988-69-8 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2740-0815-20μmol |

2-({[1-(2-methoxyethyl)-1H-indol-3-yl]carbamoyl}amino)benzamide |

941988-69-8 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2740-0815-3mg |

2-({[1-(2-methoxyethyl)-1H-indol-3-yl]carbamoyl}amino)benzamide |

941988-69-8 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2740-0815-40mg |

2-({[1-(2-methoxyethyl)-1H-indol-3-yl]carbamoyl}amino)benzamide |

941988-69-8 | 90%+ | 40mg |

$140.0 | 2023-05-16 |

2-({1-(2-methoxyethyl)-1H-indol-3-ylcarbamoyl}amino)benzamide 関連文献

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

941988-69-8 (2-({1-(2-methoxyethyl)-1H-indol-3-ylcarbamoyl}amino)benzamide) 関連製品

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量